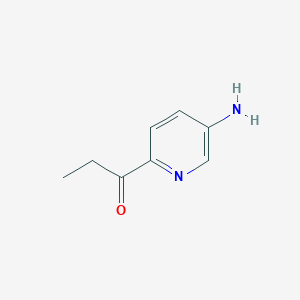

1-(5-Aminopyridin-2-yl)propan-1-one

Beschreibung

1-(5-Aminopyridin-2-yl)propan-1-one is a pyridine derivative featuring a propanone group at the 2-position and an amino substituent at the 5-position of the pyridine ring. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol.

Eigenschaften

Molekularformel |

C8H10N2O |

|---|---|

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

1-(5-aminopyridin-2-yl)propan-1-one |

InChI |

InChI=1S/C8H10N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3 |

InChI-Schlüssel |

GOGMISWNCSJIAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=NC=C(C=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-yl)propan-1-one typically involves the reaction of 5-aminopyridine with propanone under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of 1-(5-Aminopyridin-2-yl)propan-1-one may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Aminopyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Aminopyridin-2-yl)propan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(5-Aminopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. Detailed studies on its mechanism of action are ongoing, and the compound’s effects may vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Substituent Effects and Electronic Properties

1-(5-Bromopyridin-2-yl)propan-1-one (CAS: 1060812-89-6)

- Structure: Bromine at the 5-position instead of an amino group.

- Molecular Formula: C₈H₈BrNO.

- Key Differences: Bromine is electron-withdrawing, reducing pyridine ring basicity compared to the electron-donating amino group.

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Structure: Propanol instead of propanone; iodine at the 5-position.

- Key Differences :

- Iodine’s bulkiness and polarizability may alter steric and electronic interactions.

- The hydroxyl group introduces hydrogen-bonding capacity but lacks ketone reactivity.

1-(5-Methylthiophen-2-yl)propan-1-one

- Structure : Thiophene replaces pyridine; methyl group at the 5-position.

- Key Differences: Thiophene’s lower aromaticity and basicity compared to pyridine may reduce interactions with biological targets.

- Applications: Not explicitly stated; thiophene derivatives are common in agrochemicals .

Flavoring Agents: 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)

- Structure: Biphenyl-propanone derivative with hydroxyl and pyridyl groups.

- Key Findings: Genotoxicity concerns noted in bacterial reverse mutation tests, though negative in some assays. Dietary exposure thresholds for structural class III (90 µg/person/day) were exceeded, prompting safety evaluations.

Antimicrobial Derivatives: (E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one

- Structure : Thiazolidin and benzyloxy substituents.

- Key Findings :

- Demonstrated in vitro antimicrobial activity against bacterial and fungal strains.

- The thiazolidin ring enhances target binding via sulfur interactions.

- Implications for Target Compound: The amino-pyridine group could similarly interact with microbial enzymes, warranting antimicrobial testing .

Psychoactive Cathinones: 2-(Methylamino)-1-(2-methylphenyl)propan-1-one

- Structure: Methylamino and methylphenyl substituents.

- Key Findings: Psychoactive effects due to dopamine/norepinephrine reuptake inhibition. Structural similarity highlights the importance of substituent positioning in CNS activity.

- Contrast: The target compound’s pyridine-amino scaffold may reduce CNS penetration compared to phenylalkylamine derivatives .

Solubility and Lipophilicity

- Amino Group Impact: Enhances water solubility via hydrogen bonding (e.g., 1-(5-Aminopyridin-2-yl)propan-1-one vs. brominated analogs) .

- Ketone Reactivity: Propanone group enables nucleophilic additions (e.g., Grignard reactions) but may require stabilization during synthesis .

Biologische Aktivität

1-(5-Aminopyridin-2-yl)propan-1-one, also known as a pyridine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 1-(5-Aminopyridin-2-yl)propan-1-one, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 1-(5-Aminopyridin-2-yl)propan-1-one can be represented as follows:

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- IUPAC Name : 1-(5-Aminopyridin-2-yl)propan-1-one

Anticancer Properties

Research has indicated that 1-(5-Aminopyridin-2-yl)propan-1-one exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study: Inhibition of Melanoma Cells

In vitro studies showed that 1-(5-Aminopyridin-2-yl)propan-1-one reduced the viability of A2058 melanoma cells with an IC50 value of approximately 0.58 µM. This suggests that the compound may serve as a promising candidate for further development in melanoma treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor involved in inflammatory responses. This inhibition may lead to reduced expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of 1-(5-Aminopyridin-2-yl)propan-1-one is believed to stem from its ability to interact with various molecular targets:

- Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Transcription Factors : By affecting transcription factors like NF-kB and STAT3, the compound could modulate gene expression related to cell growth and survival.

Pharmacological Studies

A summary of key findings from recent studies on 1-(5-Aminopyridin-2-yl)propan-1-one is presented in the table below:

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(5-Aminopyridin-2-yl)propan-1-one, it is beneficial to compare it with other pyridine derivatives known for their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(5-Aminopyridin-2-yl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves introducing the amino group onto a pyridine ring via nitration followed by reduction, then coupling with propanone derivatives. For example, nucleophilic substitution on halogenated pyridines (e.g., 2-chloro-5-nitropyridine) using ammonia under high-pressure conditions can yield 5-aminopyridine intermediates. Subsequent Friedel-Crafts acylation or ketone formation via Grignard reactions may be employed.

- Key Considerations : Optimize reaction temperature (e.g., 60–80°C for reduction steps) and solvent polarity (e.g., DMF for nucleophilic substitutions). Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing 1-(5-Aminopyridin-2-yl)propan-1-one, and how are spectral data interpreted?

- Methodology :

- NMR : -NMR identifies aromatic protons (δ 6.5–8.5 ppm for pyridine) and ketone-adjacent protons (δ 2.5–3.5 ppm). -NMR confirms the carbonyl carbon (δ 200–210 ppm).

- IR : Strong absorption near 1680–1720 cm confirms the ketone group.

- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., m/z 164 for [M+H]) and fragmentation patterns (e.g., loss of CO from the ketone).

Q. What safety protocols are critical when handling 1-(5-Aminopyridin-2-yl)propan-1-one in laboratory settings?

- Methodology :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store waste in labeled, sealed containers for professional disposal (e.g., incineration).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for 1-(5-Aminopyridin-2-yl)propan-1-one?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare them with experimental data.

- Use Multiwfn to analyze electron density maps (e.g., Laplacian of electron density) for identifying hydrogen-bonding interactions that influence spectral anomalies .

- Case Study : Discrepancies in carbonyl IR absorption may arise from solvent effects or intermolecular interactions, which can be modeled using solvation models (e.g., PCM).

Q. What computational approaches are suitable for studying the electronic properties of 1-(5-Aminopyridin-2-yl)propan-1-one in catalytic applications?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity. For example, a narrow gap (e.g., <4 eV) suggests potential as a ligand in transition-metal complexes.

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize charge distribution, identifying nucleophilic (amine) and electrophilic (ketone) sites .

- Application : ESP results can guide functionalization strategies for drug design or catalysis.

Q. How can crystallographic data refine the understanding of hydrogen-bonding networks in 1-(5-Aminopyridin-2-yl)propan-1-one?

- Methodology :

- Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .

- Analyze intermolecular interactions (e.g., N–H···O=C hydrogen bonds) with Mercury or PLATON.

- Example : Crystallographic studies of related pyridinium salts reveal planar packing motifs influenced by hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.